Prednisolone 17-Ethyl Carbonate

Overview

Description

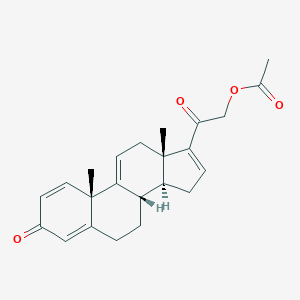

Prednisolone 17-Ethyl Carbonate, also known as this compound, is a useful research compound. Its molecular formula is C24H32O7 and its molecular weight is 432.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topical and Systemic Effectiveness

- Animal Experiment Studies : Prednisolone-17-ethyl carbonate-21-propionate (PrEP) has been tested for anti-inflammatory activity in animal models, showing considerable topical efficacy with weak systemic effects after topical administration compared to desoximetasone, suggesting its potential use in humans for topical applications with minimal systemic effects (Alpermann, Sandow, & Vogel, 1986).

Clinical Efficacy in Dermatology

- Clinical Studies with Prednicarbate : Prednicarbate, a derivative of Prednisolone 17-Ethyl Carbonate, has demonstrated clinical efficacy in dermatological applications. Notably, extensive application did not suppress plasma cortisol, and long-term use showed minimal atrophy and side effects, indicating its potential for chronic dermatological conditions like atopic dermatitis and psoriasis (Schröpl, 1986).

Microbial Biotransformation Studies

- Microbial Transformation Research : Research on microbial biotransformation of Prednicarbate has identified various metabolites, including Prednisolone 17-ethylcarbonate. This study highlights the compound's biochemical transformations, offering insights into its potential pharmacological activities and metabolism (Muhammad et al., 2014).

Pharmacokinetics and Metabolism

- Pharmacokinetics and Metabolism Study : A study on Prednicarbate after cutaneous and oral administration showed that its pharmacologically active compound, Prednisolone-17-ethylcarbonate, has a receptor binding affinity comparable to dexamethasone. The research suggests a dissociation between local efficacy and low systemic side effects, important for topical treatments (Barth et al., 1993).

Dermatological Applications

- Photographic Follow-Up in Dermatoses : Prednicarbate, containing Prednisolone-17-ethyl carbonate, has shown a rapid anti-inflammatory effect in patients with inflammatory dermatoses. This research supports its application in dermatological treatments with minimal side effects (Schulz, 1986).

Comparative Studies in Drug Formulations

- Structural Studies Using NMR Techniques : Research on structural analogs of Prednisolone, including those with esterification modifications like this compound, has provided insights into their stereochemical structures using NMR techniques. Such studies contribute to understanding the drug's molecular configuration and potential therapeutic applications (Rachwał, Pop, & Brewster, 1996).

Novel Drug Delivery Systems

- Magnetic Prednisolone Microcapsules for Targeted Drug Release : Research on Magnetic Prednisolone Microcapsules, developed for targeted drug delivery in rheumatoid arthritis, shows promise in enhancing therapeutic efficacy and bioavailability at targeted sites (Prabu et al., 2017).

Mechanism of Action

Target of Action

Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone . Prednisolone primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

This compound, like prednisolone, is expected to bind to glucocorticoid receptors, leading to changes in gene transcription. This results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

Upon administration, this compound is metabolized to prednisolone . Prednisolone can be further metabolized to various metabolites, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites are involved in various biochemical pathways that modulate the immune response and inflammation.

Result of Action

The action of this compound leads to a reduction in inflammation and immune response. This is beneficial in the treatment of conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic inactivation approach has been used to minimize unwanted steroid effects by combining topical application with an active glucocorticoid that is metabolized to an inactive compound after delivering its therapeutic effect . This suggests that the route of administration can significantly impact the action of this compound.

Safety and Hazards

Prednisolone, the parent compound of Prednisolone 17-Ethyl Carbonate, may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also recommended to use personal protective equipment as required .

Biochemical Analysis

Biochemical Properties

Prednisolone 17-Ethyl Carbonate interacts with various enzymes, proteins, and other biomolecules. It is a nonhalogenated, double-ester derivative of prednisolone . The compound’s potency in biochemical reactions is similar to that of desoximetasone .

Cellular Effects

This compound influences cell function by exerting anti-inflammatory action. It has been used in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis . It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized to prednisolone, an active glucocorticoid, with subsequent metabolism to prednisolone .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a low skin atrophy potential and high anti-inflammatory action

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been tested for anti-inflammatory activity in various animal models by topical and systemic administration

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Properties

IUPAC Name |

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNDXWCEADDCU-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908885 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104286-02-4 | |

| Record name | (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE 17-ETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Prednisolone 17-Ethyl Carbonate unique compared to other corticosteroids in terms of its effects?

A1: this compound, also known as Prednicarbate, displays a favorable split between topical and systemic activity. [, ] This means it exerts strong anti-inflammatory effects locally where it is applied to the skin, while minimizing systemic side effects associated with corticosteroid use. [, ] This characteristic makes it a promising candidate for long-term treatment of dermatological conditions. []

Q2: How is the structure of this compound optimized for topical application?

A2: this compound is a prednisolone derivative lacking halogen groups, modified with a 17-ethyl carbonate and a 21-propionate ester. [, ] These structural modifications contribute to its physicochemical properties, enabling its incorporation into various topical formulations like creams and ointments. [] Research has focused on optimizing these formulations to ensure efficient drug release and penetration into the skin. []

Q3: Can you elaborate on the pharmacokinetic profile of this compound after topical application?

A3: Studies using radiolabeled this compound in animals have provided insights into its pharmacokinetic behavior. [] Following topical application, the compound exhibits a high affinity for the skin, acting as both a reservoir and a barrier. [] Absorption into the systemic circulation is minimal, leading to low blood levels. [] The absorbed fraction undergoes extensive metabolism, primarily resembling the biotransformation pathway of Prednisolone. [] This metabolic transformation contributes to its low systemic side effect profile. []

Q4: What are the implications of this compound's pharmacokinetic properties for its clinical use?

A4: The minimal systemic absorption and rapid metabolism of this compound after topical application suggest a reduced risk of systemic side effects compared to other corticosteroids. [] This characteristic is particularly important for long-term treatment of chronic skin conditions where prolonged systemic exposure to corticosteroids is undesirable. []

Q5: Has the efficacy of this compound been evaluated in clinical settings?

A5: While the provided abstracts don't detail specific clinical trial results, they highlight double-blind comparisons of this compound with other common therapeutic preparations, indicating its use in clinical studies for evaluating its efficacy. [] Additionally, the research emphasizes its potential for long-term application in conditions like atopic dermatitis and psoriasis based on encouraging findings from both animal models and early clinical observations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.